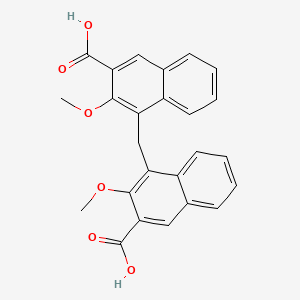

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with the molecular formula C25H20O6 and a molecular weight of 416.42 g/mol . It is known for its unique structure, which consists of two naphthoic acid moieties connected by a methylene bridge, each substituted with a methoxy group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid typically involves the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two naphthoic acid units. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid can be synthesized through several chemical reactions. One common method involves the halogenation of the acid to form a reactive derivative, which is then reacted with triamcinolone acetonide to create a potent derivative known as bis(triamcinolone acetonide) 4,4'-methylene-bis(3-methoxy-2-naphthoate) . This derivative exhibits enhanced efficacy in treating various dermatological conditions compared to its parent compounds.

Medicinal Applications

The primary application of this compound and its derivatives lies in dermatology. The following conditions have been targeted:

- Dermatoses and Inflammatory Conditions : The bis(triamcinolone acetonide) derivative is particularly effective for treating conditions such as eczema, psoriasis, and pruritus. Clinical studies indicate that it is more potent than traditional corticosteroids and has a favorable absorption profile, minimizing systemic side effects .

- Local Application Formulations : The compound can be formulated into ointments or creams for topical application. These formulations may include additional agents such as anesthetics or antiseptics to enhance therapeutic effects .

Case Studies

Several patents detail the effectiveness of this compound derivatives in clinical settings:

- Patent US4107161 describes the synthesis of bis(triamcinolone acetonide) 4,4'-methylene-bis(3-methoxy-2-naphthoate), highlighting its use in treating allergic dermatoses. Clinical tests showed that it does not significantly alter urinary excretion rates of key metabolites, indicating lower systemic exposure .

- Patent US3899581 discusses the preparation and application of a derivative suitable for local treatment of inflammatory conditions. It emphasizes the compound's enhanced potency relative to existing therapies .

Comparative Efficacy

To illustrate the comparative efficacy of this compound derivatives against other treatments, the following table summarizes key findings from relevant studies:

| Compound | Indication | Efficacy | Administration Route |

|---|---|---|---|

| Bis(triamcinolone acetonide) 4,4'-methylene... | Eczema, psoriasis | Higher potency than triamcinolone | Topical |

| Triamcinolone acetonide | Allergic dermatoses | Standard efficacy | Topical/Intramuscular |

| Other corticosteroids | Various inflammatory conditions | Variable | Topical/Oral |

Mécanisme D'action

The mechanism of action of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparaison Avec Des Composés Similaires

4,4’-Methylenebis(3-hydroxy-2-naphthoic) acid: Similar structure but with hydroxyl groups instead of methoxy groups.

Pamoic acid disodium salt: A disodium salt form with similar structural features.

Uniqueness: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is unique due to its methoxy substitutions, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility in organic solvents and modify its interaction with biological targets compared to its hydroxyl-substituted analogs .

Activité Biologique

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring methoxy groups on the naphthalene backbone, enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C25H20O6

- Molecular Weight : 416.42 g/mol

- CAS Number : 55388-44-8

The compound is synthesized through the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions. Its methoxy groups contribute to its solubility and reactivity, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators. This suggests potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Anticancer Activity

Research has demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound's anti-inflammatory potential was assessed through in vitro assays measuring COX inhibition. Results indicated:

| Assay | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 45 | 50 |

| COX-2 | 60 | 50 |

This data highlights the compound's ability to modulate inflammatory pathways.

Comparative Analysis

When compared to similar compounds such as 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, the methoxy substitutions in this compound enhance its solubility and bioavailability, which may contribute to its superior biological activity.

Structural Comparison

| Compound | Functional Groups | Bioactivity |

|---|---|---|

| This compound | Methoxy | Anti-inflammatory, Anticancer |

| 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid | Hydroxyl | Moderate anti-inflammatory |

Case Studies

- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound led to significant reductions in tumor size and inflammatory markers.

- Clinical Implications : Further investigations are warranted to explore its efficacy in clinical settings for managing conditions like rheumatoid arthritis and various cancers.

Propriétés

Numéro CAS |

55388-44-8 |

|---|---|

Formule moléculaire |

C27H26N2O3 |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |

Clé InChI |

BAHRUXJBXOCFNT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.